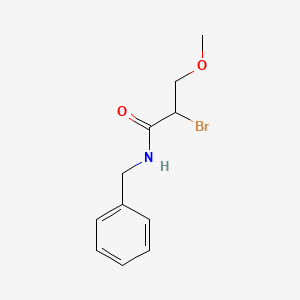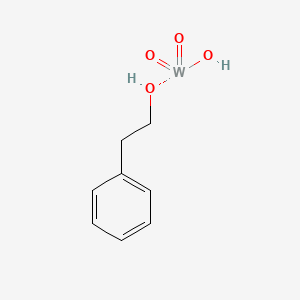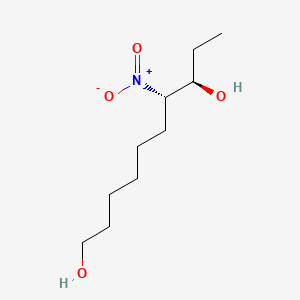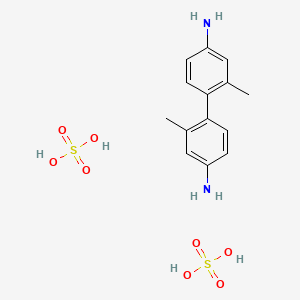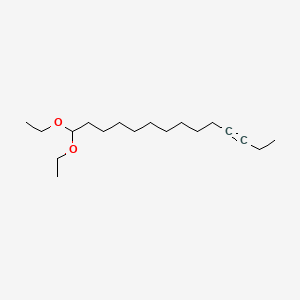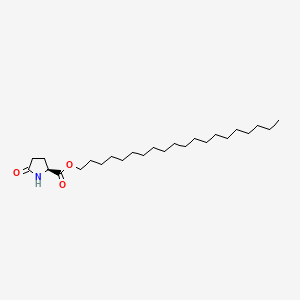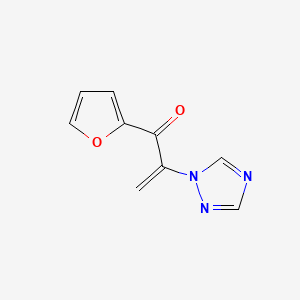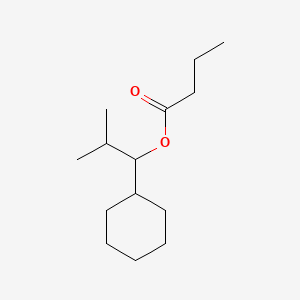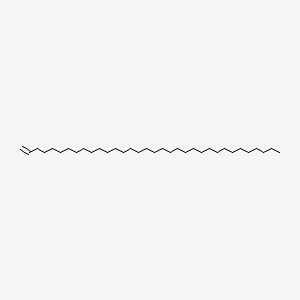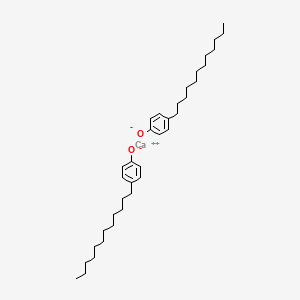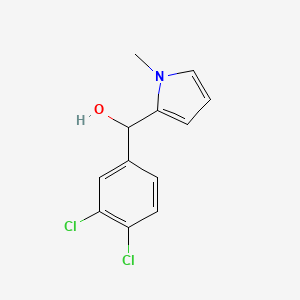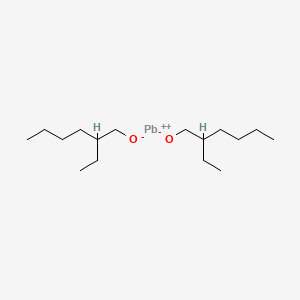
Lead bis(2-ethylhexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(2-ethylhexanolate) is an organometallic compound with the chemical formula ( \text{Pb(C}8\text{H}{15}\text{O}_2)_2 ). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a catalyst and stabilizer. This compound is typically a yellowish liquid that is insoluble in water but soluble in organic solvents like ethyl ether and benzene .
Méthodes De Préparation
Lead bis(2-ethylhexanolate) can be synthesized through the reaction of lead monoxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene. The general reaction is as follows:
[ \text{PbO} + 2 \text{C}8\text{H}{15}\text{O}_2\text{H} \rightarrow \text{Pb(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
In industrial settings, this compound is produced by reacting lead tetraacetate with 2-ethylhexanoic acid under controlled conditions .
Analyse Des Réactions Chimiques
Lead bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include sodium naphthalide for reduction and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead bis(2-ethylhexanolate) has several scientific research applications:
Biology: It is used in the preparation of lead-based compounds for biological studies.
Medicine: It is explored for its potential use in medical imaging and diagnostic applications.
Industry: It is widely used in the coating industry as a drier, promoting the oxidation and polymerization of drying oils.
Mécanisme D'action
The mechanism of action of lead bis(2-ethylhexanolate) involves its ability to promote oxidation and polymerization reactions. In the coating industry, it accelerates the drying process of paints by promoting the oxidation of drying oils. In the plastic industry, it inhibits the thermal degradation of PVC by stabilizing the polymer chains .
Comparaison Avec Des Composés Similaires
Lead bis(2-ethylhexanolate) is similar to other lead-based compounds such as lead naphthenate and lead acetate. it is unique due to its specific solubility properties and its effectiveness as a catalyst and stabilizer in various industrial processes. Similar compounds include:
Lead naphthenate: Used as a drier in paints and coatings.
Lead acetate: Used in the production of other lead compounds and as a mordant in dyeing processes.
Lead stearate: Used as a stabilizer in the plastic industry
Lead bis(2-ethylhexanolate) stands out due to its specific applications in the synthesis of intermetallic nanoparticles and its role in promoting the stability of PVC.
Propriétés
Numéro CAS |
93840-04-1 |
|---|---|
Formule moléculaire |
C16H34O2Pb |
Poids moléculaire |
465 g/mol |
Nom IUPAC |
2-ethylhexan-1-olate;lead(2+) |
InChI |
InChI=1S/2C8H17O.Pb/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
Clé InChI |
IUNOSRQOHMZWDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


